1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL
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Overview
Description
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may include the use of catalysts such as palladium(II) acetate and bidentate ligands under specific conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(1H-indol-2-ylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-12(2,15)8-13-11-7-9-5-3-4-6-10(9)14-11/h3-7,13-15H,8H2,1-2H3 |
InChI Key |
UHXVDMSQBMNPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC2=CC=CC=C2N1)O |
Origin of Product |
United States |
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